N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide hydrochloride
Overview
Description
“N-(2-Amino-2-phenylethyl)thiophene-2-sulfonamide hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O2S2 and a molecular weight of 318.84 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-(2-Amino-2-phenylethyl)thiophene-2-sulfonamide hydrochloride” consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms .
Scientific Research Applications
Medicinal Chemistry: Drug Development
N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide hydrochloride: is a compound that has garnered interest in medicinal chemistry due to its structural similarity to biologically active thiophene derivatives . Thiophene derivatives are known for their wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects . This compound could serve as a precursor or a scaffold in the synthesis of new drugs that harness these therapeutic properties.
Organic Semiconductors
Thiophene-based molecules, such as N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide hydrochloride , play a significant role in the development of organic semiconductors . These semiconductors are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal in advancing flexible electronics and display technologies.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . The compound could be investigated for its potential to protect metals from corrosion, which is a critical concern in various industries, including oil and gas, maritime, and infrastructure.
Biological Studies: Enzyme Inhibition
The structural features of N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide hydrochloride suggest potential use in studying enzyme inhibition . By modifying specific functional groups, researchers can explore the inhibitory effects on enzymes that are targets for treating diseases, such as kinases in cancer therapy.
Material Science: Photovoltaic Cells
Thiophene derivatives are integral in the fabrication of photovoltaic cells . Research into the photovoltaic applications of N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide hydrochloride could lead to the development of more efficient solar cells, contributing to renewable energy solutions.
Analytical Chemistry: Reference Standards
Due to its well-defined structure and purity, N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide hydrochloride can be used as a reference standard in analytical chemistry . It helps ensure the accuracy and reliability of pharmaceutical testing by serving as a benchmark for comparison in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC.
properties
IUPAC Name |
N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2.ClH/c13-11(10-5-2-1-3-6-10)9-14-18(15,16)12-7-4-8-17-12;/h1-8,11,14H,9,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLILSYIFENEZGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide hydrochloride | |
CAS RN |
1423033-23-1 | |
Record name | N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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